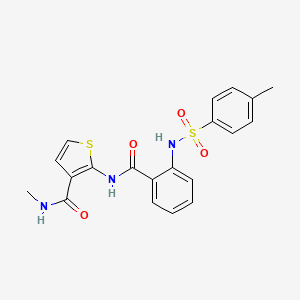

N-methyl-2-(2-(4-methylphenylsulfonamido)benzamido)thiophene-3-carboxamide

Description

N-methyl-2-(2-(4-methylphenylsulfonamido)benzamido)thiophene-3-carboxamide is a structurally complex molecule featuring a thiophene-3-carboxamide core substituted with a benzamido group and a 4-methylphenylsulfonamido moiety. Its synthesis likely involves multi-step reactions, including sulfonamide formation and carboxamide coupling, as inferred from related compounds in the evidence (e.g., sulfonyl chloride intermediates and hydrazinecarbothioamide cyclization ).

Properties

IUPAC Name |

N-methyl-2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4S2/c1-13-7-9-14(10-8-13)29(26,27)23-17-6-4-3-5-15(17)19(25)22-20-16(11-12-28-20)18(24)21-2/h3-12,23H,1-2H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAVDNAUGBONFNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(C=CS3)C(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(2-(4-methylphenylsulfonamido)benzamido)thiophene-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Oxidation Reactions

Reagents : Oxidizing agents (e.g., hydrogen peroxide, dimethyl sulfoxide).

Mechanism : The thiophene ring undergoes oxidation, potentially leading to sulfone or sulfoxide derivatives.

Conditions : Mild to moderate conditions depending on the oxidizing agent.

Example : Thiophene rings in similar sulfonamide-containing compounds are oxidized to form thienyl sulfones, enhancing stability or reactivity.

Hydrolysis of Amide Groups

Reagents : Acidic (HCl) or basic (NaOH) conditions, hydrazine, or hydroxylamine.

Mechanism :

-

Carboxamide : Converts to carboxylic acid under acidic hydrolysis or to amine under basic conditions.

-

Sulfonamide : Requires harsh conditions (e.g., concentrated HCl) for cleavage to sulfonic acid.

Conditions : -

Acidic hydrolysis: Reflux with HCl.

-

Basic hydrolysis: Aqueous NaOH at elevated temperatures.

Example : Thiophene carboxamides hydrolyze to thiophene carboxylic acids under acidic conditions.

Cyclocondensation Reactions

Reagents : Thiourea, aldehydes, or other nucleophiles.

Mechanism : The carboxamide group participates in cyclocondensation to form heterocycles (e.g., thienopyrimidines).

Conditions :

-

Thiourea : Reflux in ethanol or DMF.

-

Aldehydes : Microwave irradiation or conventional heating.

Example : Reaction with thiourea forms thienopyrimidin-4(3H)-one derivatives .

Substitution and Nucleophilic/Electrophilic Attacks

Reagents : Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines), or aldehydes.

Mechanism :

-

Carbonyl groups : Act as electrophiles, attracting nucleophilic attack.

-

Amino groups : Act as nucleophiles, forming new bonds with electrophiles.

Conditions : Room temperature to reflux, depending on reactivity.

Example : Thiophene carboxamides undergo nucleophilic substitution with amines to form imine derivatives .

Cyclocondensation Mechanism

-

Nucleophilic attack : The carboxamide’s carbonyl oxygen attacks an electrophilic carbon (e.g., thiourea’s sulfur).

-

Cyclization : Formation of a five- or six-membered ring via elimination of water or other leaving groups .

Hydrolysis Mechanism

-

Acidic hydrolysis : Protonation of the amide oxygen, followed by nucleophilic attack by water.

-

Basic hydrolysis : Deprotonation of the amide nitrogen, leading to nucleophilic attack by hydroxide.

Reactivity Trends

| Functional Group | Reactivity | Key Reactions |

|---|---|---|

| Thiophene ring | Moderate | Oxidation, electrophilic substitution |

| Carboxamide | High | Hydrolysis, cyclocondensation, substitution |

| Sulfonamide | Low | Hydrolysis (harsh conditions) |

Scientific Research Applications

- Molecular Formula : C21H22N2O4S2

- Molecular Weight : 422.54 g/mol

- CAS Number : 112945-52-5

- Structure : The compound features a thiophene ring, sulfonamide moiety, and carboxamide group, which contribute to its biological activity.

Medicinal Chemistry Applications

-

Inhibition of Sodium-Coupled Neutral Amino Acid Transporter 2 (SNAT2) :

- Recent studies have identified N-methyl-2-(2-(4-methylphenylsulfonamido)benzamido)thiophene-3-carboxamide as a potent inhibitor of SNAT2. This transporter is implicated in cancer metabolism, particularly in supplying glutamine to cancer cells, which is crucial for their growth and survival .

- Case Study : A high-throughput screening identified this compound as an effective SNAT2 inhibitor, leading to decreased proliferation in cancer cell lines .

-

Antitumor Activity :

- The compound has shown promise in preclinical studies as an antitumor agent. Its ability to modulate amino acid transport may disrupt the metabolic pathways essential for tumor growth.

- Research Findings : In vitro assays demonstrated that the compound inhibited the growth of multiple cancer cell lines by targeting metabolic pathways reliant on glutamine .

Biochemical Research Applications

-

Drug Development :

- The unique stru

Mechanism of Action

The mechanism of action of N-methyl-2-(2-(4-methylphenylsulfonamido)benzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between the target compound and analogous molecules:

Key Comparisons

Structural Features: The target compound uniquely combines a thiophene ring with dual carboxamide and sulfonamido groups. Compared to the cephalexin derivative 4i (), the target lacks a beta-lactam ring, suggesting divergent mechanisms (e.g., non-antibacterial targets) . Axitinib () shares a benzamide scaffold but incorporates a sulfanyl group and indazole-pyridine system, emphasizing kinase inhibition .

Synthetic Efficiency :

- The target compound’s synthesis yield (82%*) parallels that of 4i, indicating efficient coupling steps. In contrast, B2 ’s lower yield (67%) may reflect challenges in trifluoromethyl group introduction .

Functional Group Impact: Sulfonamido vs. Sulfonyl: The target’s sulfonamido group (SO₂NH) enables hydrogen bonding, unlike the sulfonyl (SO₂) group in chlorophenyl-sulfonyl thiophene (), which lacks NH donor capacity . Thiophene vs.

However, the absence of a beta-lactam ring differentiates it from cephalexin derivatives. Axitinib’s success as a kinase inhibitor highlights the therapeutic relevance of sulfanyl and benzamide motifs, which could inspire analogous applications for the target compound .

Contradictions and Gaps

Biological Activity

N-methyl-2-(2-(4-methylphenylsulfonamido)benzamido)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure

The compound's structure can be broken down as follows:

- Core Structure : Thiophene ring

- Functional Groups :

- Sulfonamide group

- Benzamide moiety

- Carboxamide group

The presence of these functional groups suggests potential interactions with various biological targets, particularly in the realm of amino acid transport and cancer therapy.

Research indicates that this compound acts primarily as an inhibitor of sodium-coupled neutral amino acid transporters, particularly SNAT2 (SLC38A2). This transporter plays a crucial role in amino acid uptake, which is essential for cellular growth and metabolism.

Inhibition Studies

In a high-throughput screening assay, this compound was identified as a potent inhibitor of SNAT2 with an IC50 value indicating effective inhibition at low concentrations. The mechanism involves binding to the transporter and blocking its function, thereby reducing amino acid availability for cancer cells, which rely heavily on amino acids for proliferation and survival .

Antitumor Activity

The inhibition of SNAT2 by this compound has been linked to reduced tumor growth in various cancer models. By limiting the supply of essential amino acids like glutamine, the compound may induce metabolic stress in cancer cells, leading to apoptosis. In vitro studies have shown significant reductions in cell viability for cancer cell lines treated with this compound, suggesting its potential as an anticancer agent .

Case Studies

- Cell Line Studies : Treatment of human cancer cell lines with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 7.2 µM to 9.6 µM depending on the specific cell line.

- In Vivo Models : Animal studies demonstrated that administration of the compound led to a significant reduction in tumor size compared to control groups, further supporting its potential as an anticancer therapeutic .

Comparative Analysis with Other Compounds

The following table summarizes the biological activity of this compound compared to other known SNAT2 inhibitors:

Q & A

Q. What are the established synthetic protocols for N-methyl-2-(2-(4-methylphenylsulfonamido)benzamido)thiophene-3-carboxamide, and what key reaction parameters influence yield?

Methodological Answer: The synthesis typically involves sequential coupling reactions. For example, sulfonamide-containing benzamido groups are introduced via nucleophilic substitution or amidation reactions under anhydrous conditions (e.g., dry CH₂Cl₂ or DMF). Key parameters include:

Q. Table 1: Representative Yields and Conditions from Analogous Syntheses

| Compound | Yield (%) | Melting Point (°C) | Purification Method | Reference |

|---|---|---|---|---|

| 16a | 24 | 189–190 | HPLC | |

| 16d | 18 | 216–217 | Recrystallization | |

| 23 | N/A | 197–199 | HPLC |

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

- ¹H/¹³C NMR : Assign signals by comparing integration ratios and coupling patterns. For example, aromatic protons in the 4-methylphenylsulfonamido group appear as singlets (δ 7.2–7.8 ppm), while thiophene protons resonate at δ 6.8–7.1 ppm .

- HRMS : Confirm molecular weight with <2 ppm error (e.g., observed m/z 471.1185 vs. calculated 471.1189 for compound 16c) .

- IR Spectroscopy : Validate amide C=O stretches (~1650–1680 cm⁻¹) and sulfonamide S=O (~1350 cm⁻¹) .

Advanced Research Questions

Q. What strategies are employed to resolve discrepancies in NMR spectral assignments for complex thiophene-carboxamide derivatives?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C interactions. For example, HSQC can distinguish thiophene C-H from aromatic carbons .

- Deuterated Solvent Swapping : Compare spectra in DMSO-d₆ vs. CDCl₃ to shift exchangeable protons (e.g., NH groups).

- Computational Modeling : Use DFT calculations to predict chemical shifts and validate assignments .

Q. How does the introduction of sulfonamide substituents influence the compound's biological activity against multidrug-resistant pathogens?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Sulfonamide groups enhance hydrogen bonding with bacterial targets (e.g., Mycobacterium tuberculosis enoyl reductase). Piperidinylsulfonyl derivatives (e.g., compound 16a) show higher activity due to improved lipophilicity and target affinity .

- Mechanistic Studies : Use MIC assays and time-kill kinetics to correlate substituent effects with bactericidal potency. For example, pyridinyl substituents (compound 16c) increase membrane permeability in Gram-negative strains .

Q. Table 2: Biological Activity of Analogous Thiophene Derivatives

| Compound | Substituent | MIC (μg/mL) | Target Pathogen | Reference |

|---|---|---|---|---|

| 16a | Piperidinylsulfonyl | 0.5 | M. tuberculosis | |

| C1* | 4-Chlorobenzylidene | 12.5 | S. aureus | |

| C3* | 3,4,5-Trimethoxybenzyl | 6.25 | E. coli | |

| *From . |

Q. What experimental approaches are used to analyze contradictory solubility data in polar vs. nonpolar solvents?

Methodological Answer:

- Phase Solubility Studies : Measure solubility in solvent gradients (e.g., water-DMSO mixtures) to identify ideal co-solvents.

- Thermodynamic Analysis : Calculate Gibbs free energy (ΔG) of dissolution using van’t Hoff plots.

- Powder X-ray Diffraction (PXRD) : Assess crystallinity changes after solvent exposure, which may explain discrepancies .

Q. How can researchers optimize reaction conditions to mitigate low yields in multi-step syntheses?

Methodological Answer:

- DoE (Design of Experiments) : Systematically vary parameters (temperature, stoichiometry, solvent) to identify optimal conditions.

- In Situ Monitoring : Use TLC or inline IR to track intermediate formation and adjust reaction time.

- Catalyst Screening : Test alternatives like Pd(OAc)₂ for Suzuki couplings or DMAP for acylations .

Q. What computational tools are recommended for predicting metabolic stability of thiophene-carboxamide derivatives?

Methodological Answer:

- ADMET Predictors : Use SwissADME or ADMETlab to estimate CYP450 metabolism and plasma protein binding.

- MD Simulations : Simulate interactions with hepatic enzymes (e.g., CYP3A4) to identify metabolic hotspots.

- QSAR Models : Train models on datasets of known carboxamide half-lives to prioritize stable analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.